Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)-

Forensic chemistry Phenethylamine synthesis Analytical reference standards

Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- (CAS 53581-82-1) is a fully substituted aromatic aldehyde featuring methoxy groups at the 2- and 5-positions and an isopropyl group at the 4-position. With the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol, this compound serves as a key building block in organic synthesis, most notably as the immediate precursor to 2C-iP hydrochloride, a phenethylamine analytical reference standard intended for forensic and research applications.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 53581-82-1
Cat. No. B1530655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)-
CAS53581-82-1
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C(=C1)OC)C=O)OC
InChIInChI=1S/C12H16O3/c1-8(2)10-6-11(14-3)9(7-13)5-12(10)15-4/h5-8H,1-4H3
InChIKeyRVVOAJNVARQGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde (CAS 53581-82-1): A Specialized Aromatic Aldehyde for Forensic and Synthetic Chemistry


Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- (CAS 53581-82-1) is a fully substituted aromatic aldehyde featuring methoxy groups at the 2- and 5-positions and an isopropyl group at the 4-position [1]. With the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol, this compound serves as a key building block in organic synthesis, most notably as the immediate precursor to 2C-iP hydrochloride, a phenethylamine analytical reference standard intended for forensic and research applications . The combination of electron-donating methoxy groups and the sterically demanding isopropyl substituent imparts distinct reactivity and selectivity characteristics that differentiate it from simpler benzaldehyde derivatives [2].

Why 2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde Cannot Be Simply Replaced by Other Dimethoxybenzaldehyde Analogs


The precise substitution pattern of 2,5-dimethoxy-4-(1-methylethyl)benzaldehyde governs its synthetic utility and biological profile in ways that prevent straightforward interchange with in-class analogs. Simple 2,5-dimethoxybenzaldehyde (CAS 93-02-7) lacks the 4-isopropyl group and yields the 2C-H phenethylamine scaffold, whereas the 4-isopropyl substituent is essential for constructing the distinct 2C-iP framework [1]. Furthermore, the regioisomeric 3,5-dimethoxy-4-isopropylbenzaldehyde (CAS 344396-19-6) serves as the key intermediate for the drug benvimod (tapinarof), a therapeutic aryl hydrocarbon receptor modulator—a synthetic application entirely distinct from that of the 2,5-isomer [2]. Even among ALDH inhibitors, substitution position dictates isoform selectivity; the 2,5-dimethoxy-4-isopropylbenzaldehyde scaffold exhibits a unique inhibition fingerprint across ALDH3A1, ALDH1A1, and ALDH2 that would be altered by any change in substitution geometry [3].

Measurable Differentiation of 2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde Against Closest Analogs


Specificity as the Definitive Precursor for 2C-iP Analytical Reference Standard Synthesis

2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde is the direct and specific aldehyde precursor for synthesizing 2C-iP Hydrochloride (I739385), a phenethylamine analytical reference standard used in forensic and research applications . In contrast, the unsubstituted parent compound 2,5-dimethoxybenzaldehyde (CAS 93-02-7) is used to produce 2C-H, a different phenethylamine scaffold [1]. The presence of the 4-isopropyl group on the target compound is structurally required to generate the 4-isopropyl-2,5-dimethoxyphenethylamine backbone characteristic of 2C-iP. This specific precursor-product relationship cannot be replicated by any other commercially available dimethoxybenzaldehyde.

Forensic chemistry Phenethylamine synthesis Analytical reference standards

Regioisomeric Differentiation from 3,5-Dimethoxy-4-isopropylbenzaldehyde: Divergent Pharmaceutical Versus Forensic Utility

The 2,5-dimethoxy-4-isopropylbenzaldehyde (CAS 53581-82-1) and its regioisomer 3,5-dimethoxy-4-isopropylbenzaldehyde (CAS 344396-19-6) direct entirely divergent synthetic applications. According to patent CN115894186B, the 3,5-isomer is the key intermediate in the synthesis of benvimod (tapinarof), a marketed non-steroidal therapeutic for psoriasis and atopic dermatitis that acts as an aryl hydrocarbon receptor modulator [1]. The 2,5-isomer lacks this pharmaceutical application and instead serves forensic analytical chemistry as the 2C-iP precursor. This regioisomeric divergence creates a clear procurement decision point: a user requiring an intermediate for benvimod synthesis must select the 3,5-isomer, while a user requiring an intermediate for 2C-iP reference standard synthesis must select the 2,5-isomer.

Regioisomerism Pharmaceutical intermediates Synthetic route selection

ALDH Isoform Inhibition Profile: Differential Potency Across ALDH3A1, ALDH1A1, and ALDH2

2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde exhibits a graded inhibition profile across human aldehyde dehydrogenase isoforms: it inhibits ALDH3A1 with an IC₅₀ of 18,000 nM, ALDH1A1 with an IC₅₀ of 2,000 nM, and ALDH2 with an IC₅₀ of 50 nM [1]. This represents a 9-fold selectivity window for ALDH1A1 over ALDH3A1, and a 360-fold selectivity for ALDH2 over ALDH3A1. In comparison, the less substituted analog 2,5-dimethoxybenzaldehyde has been reported to inhibit ALDH1A2, ALDH1B1, and ALDH1A3 with IC₅₀ values in the 65–130 nM range . The presence of the 4-isopropyl group in the target compound shifts the selectivity toward ALDH2 (IC₅₀ 50 nM) while reducing potency against ALDH3A1 by over 100-fold compared to the ALDH2 potency, a selectivity pattern not observed with the unsubstituted parent compound.

Aldehyde dehydrogenase inhibition Enzyme selectivity Drug metabolism

Enhanced Lipophilicity and Steric Bulk Versus 2,5-Dimethoxybenzaldehyde: Implications for Reactivity and Formulation

The 4-isopropyl substituent confers a calculated XLogP3 value of 2.5 on 2,5-dimethoxy-4-(1-methylethyl)benzaldehyde, compared to approximately 1.5 for the unsubstituted 2,5-dimethoxybenzaldehyde [1]. This ~1.0 log unit increase in predicted lipophilicity is accompanied by an increase in molecular weight from 166.17 to 208.25 g/mol and the addition of a sterically demanding branched alkyl group at the position para to the aldehyde. The increased steric bulk at C4 may also influence the electrophilic reactivity of the aldehyde group and the compound's behavior in nucleophilic addition and condensation reactions commonly employed in phenethylamine synthesis [2].

Lipophilicity XLogP3 Chemical reactivity Formulation science

Validated Application Scenarios Where 2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde Delivers Required Specificity


Forensic Analytical Reference Standard Synthesis: 2C-iP Hydrochloride Production

2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde is the essential aldehyde precursor for synthesizing 2C-iP Hydrochloride (I739385), a phenethylamine analytical reference standard required by forensic toxicology laboratories for the identification and quantification of this compound in seized materials . No other commercially available benzaldehyde—including the unsubstituted 2,5-dimethoxybenzaldehyde or the 3,5-regioisomer—can yield the correct 4-isopropyl-2,5-dimethoxyphenethylamine scaffold. Procuring this specific aldehyde ensures synthetic route fidelity and chain-of-custody integrity for reference standard manufacturing.

ALDH2-Selective Pharmacological Probe Development

The pronounced ALDH2 inhibitory activity of 2,5-dimethoxy-4-(1-methylethyl)benzaldehyde (IC₅₀ = 50 nM) combined with its significantly weaker ALDH3A1 inhibition (IC₅₀ = 18,000 nM) makes this compound a candidate scaffold for developing isoform-selective pharmacological probes . Researchers studying ALDH2's role in nitroglycerin bioactivation, alcohol metabolism, or cardioprotection may find this scaffold's selectivity profile advantageous over broad-spectrum ALDH inhibitors. The 360-fold selectivity window between ALDH2 and ALDH3A1 is a quantitatively defined feature that can guide medicinal chemistry optimization.

Regioisomeric Purity Verification in Pharmaceutical Intermediate Supply Chains

Given that the regioisomer 3,5-dimethoxy-4-isopropylbenzaldehyde is a key intermediate for benvimod (tapinarof) pharmaceutical manufacturing , unambiguous identification and quantification of the 2,5-isomer as a potential process impurity or wrong-order receipt is critical for pharmaceutical quality control. Analytical methods capable of resolving these regioisomers (e.g., NMR, HPLC with appropriate stationary phases, or GC-MS) must use authenticated samples of CAS 53581-82-1 as reference markers. This compound thus serves as an impurity reference standard in the benvimod supply chain.

Structure-Property Relationship Studies of Polysubstituted Benzaldehydes

The well-defined substitution pattern of 2,5-dimethoxy-4-(1-methylethyl)benzaldehyde makes it a valuable entry in systematic studies of how electron-donating (2,5-dimethoxy) and steric (4-isopropyl) substituents jointly modulate benzaldehyde reactivity. Its XLogP3 of 2.5 and molecular weight of 208.25 g/mol place it at an intermediate position between simple dimethoxybenzaldehydes and heavily substituted analogs , making it useful for quantitative structure-property relationship (QSPR) model calibration and validation in computational chemistry.

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